6,6-Difluorospermine

Description

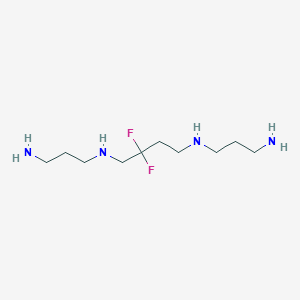

Structure

2D Structure

3D Structure

Properties

CAS No. |

111397-41-2 |

|---|---|

Molecular Formula |

C10H24F2N4 |

Molecular Weight |

238.32 g/mol |

IUPAC Name |

N,N'-bis(3-aminopropyl)-2,2-difluorobutane-1,4-diamine |

InChI |

InChI=1S/C10H24F2N4/c11-10(12,9-16-7-2-5-14)3-8-15-6-1-4-13/h15-16H,1-9,13-14H2 |

InChI Key |

YJYKTXUYOGVQAF-UHFFFAOYSA-N |

SMILES |

C(CN)CNCCC(CNCCCN)(F)F |

Canonical SMILES |

C(CN)CNCCC(CNCCCN)(F)F |

Other CAS No. |

111397-41-2 |

Synonyms |

6,6-difluorospermine |

Origin of Product |

United States |

Biosynthesis and in Vivo Transformation of 6,6 Difluorospermine

Precursor Relationships and Metabolic Pathways to 6,6-Difluorospermine

The biosynthesis of this compound is intrinsically linked to the metabolic machinery of natural polyamines. It is not synthesized de novo but rather through the enzymatic conversion of a fluorinated precursor that enters the established polyamine biosynthetic pathway.

In Vivo Conversion from 2,2-Difluoroputrescine

The primary and well-documented metabolic route to this compound begins with the administration of 2,2-difluoroputrescine. nih.gov This fluorinated analog of putrescine serves as a substrate for the enzymes of the polyamine biosynthetic pathway. ingentaconnect.com The in vivo transformation of 2,2-difluoroputrescine leads to the formation of both 6,6-difluorospermidine (B38707) and subsequently this compound. semanticscholar.orgnih.govuef.fi This conversion process mirrors the natural synthesis of spermidine (B129725) and spermine (B22157), where putrescine is sequentially aminopropylated.

Research has demonstrated that following the administration of 2,2-difluoroputrescine, particularly after the depletion of endogenous polyamines, the formation of 6,6-difluorospermidine and this compound can be observed in various tissues. nih.gov The highest concentrations of these fluorinated polyamines have been noted in the small intestine. nih.gov This process involves the sequential action of spermidine synthase and spermine synthase, which utilize the fluorinated substrates. The presence of fluorine atoms on the putrescine backbone does not completely abolish the recognition and processing by these key enzymes.

The transformation of 2,2-difluoroputrescine into its downstream fluorinated counterparts has been a valuable tool in research, particularly in studies aiming to replace endogenous polyamines with these fluorinated analogs. nih.gov This replacement strategy allows for the investigation of polyamine function and metabolism, with the fluorine atoms serving as a useful marker for detection, for instance, by 19F-NMR spectroscopy. nih.gov

Challenges in Elucidating Complete Metabolic Fate of this compound

Despite the clear evidence for its formation from 2,2-difluoroputrescine, the complete metabolic fate of this compound remains largely unclarified. nih.gov This gap in knowledge presents a significant challenge to fully understanding its biological activity and potential long-term effects.

One of the primary challenges lies in the fact that the elimination of chain-fluorinated polyamines, including this compound, does not appear to follow the typical metabolic patterns of natural polyamines. nih.gov While its precursor, 2,2-difluoroputrescine, is rapidly excreted in the urine, and 6,6-difluorospermidine has also been detected as a urinary excretion product, the same has not been observed for this compound. nih.gov It has not been found in urine in either its free form or as a conjugate. nih.gov

This suggests that this compound may be metabolized through alternative, yet-to-be-identified pathways, or it might accumulate in specific tissues. The displacement of these fluoro analogues by the replenishment of natural polyamines appears to be a mechanism for their elimination from tissues, but this does not fully account for their ultimate metabolic breakdown and excretion. nih.gov The presence of the geminal difluoro group significantly alters the electronic properties and steric hindrance of the molecule, which could render it a poor substrate for the catabolic enzymes that typically degrade natural spermine. nih.gov

The complexity of metabolic pathways, in general, presents inherent difficulties in their complete elucidation. nih.gov The identification of all enzymes, intermediate metabolites, and regulatory mechanisms requires a multifaceted approach, often integrating genomics, transcriptomics, and metabolomics. nih.gov In the case of a synthetic compound like this compound, the metabolic puzzle is further complicated by the fact that the endogenous enzymatic machinery may not be perfectly adapted to process it. The detection of several unidentified geminal difluoropolyamine metabolites in some studies underscores the complexity and the current lack of a complete metabolic map. nih.gov

Interplay of 6,6 Difluorospermine with Endogenous Polyamine Regulatory Mechanisms

Differential Accumulation and Elimination Patterns in Biological Systems

6,6-Difluorospermine is not directly administered but is formed in vivo through the metabolic conversion of its precursor, 2,2-difluoroputrescine. ingentaconnect.com Following the administration of 2,2-difluoroputrescine, the chain-fluorinated polyamines 6,6-difluorospermidine (B38707) and subsequently this compound are formed and detected in various tissues. ingentaconnect.com This transformation allows for the partial replacement of the natural polyamines spermidine (B129725) and spermine (B22157) with their fluorinated counterparts. researchgate.net

Studies in animal models have demonstrated that these fluorinated polyamines exhibit preferential accumulation in tissues characterized by enhanced polyamine metabolism, such as tumors and the liver. researchgate.net This tissue-specific accumulation has led to investigations into their potential use as probes for tumor diagnosis and therapy control using ¹⁹F NMR spectroscopy. researchgate.netnih.gov The detection threshold for these compounds in excised tumor tissue has been reported to be approximately 1 nmole/g, with concentrations in the range of 50–100 nmol observed in the tumor, liver, and bladder of mice. researchgate.net In addition to tumors, the highest concentrations of these chain-fluorinated polyamines have been observed in the small intestine. While specific clearance rates and detailed pharmacokinetic profiles for this compound are not extensively documented, its detection in the bladder suggests that urinary excretion is a route of elimination. researchgate.net

Modulation of Key Enzymes in Polyamine Homeostasis

Polyamine levels are maintained through a delicate balance of biosynthesis, catabolism, and interconversion. nih.govweizmann.ac.il this compound, as an analogue of spermine, can interfere with this balance by interacting with the enzymes central to this regulation.

Spermine synthase (SMS) is the enzyme responsible for the final step in spermine biosynthesis, catalyzing the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to spermidine. weizmann.ac.il The fluorinated precursor to this compound, 6,6-difluorospermidine, serves as a substrate for spermine synthase, leading to the formation of this compound. ingentaconnect.com

The broader impact of this compound on polyamine homeostasis depends on its interactions with the entire suite of regulatory enzymes.

Biosynthetic Enzymes: The key rate-limiting enzymes in polyamine biosynthesis are ornithine decarboxylase (ODC), which produces putrescine, and S-adenosylmethionine decarboxylase (AdoMetDC), which produces the aminopropyl donor. weizmann.ac.ilwikipedia.org The activity of these enzymes is subject to feedback regulation by high levels of polyamines. weizmann.ac.il While monofluorinated spermidine analogues have been shown to regulate the expression of these decarboxylases, specific data on the direct regulatory effect of this compound on ODC and AdoMetDC activity is limited. nih.gov

Catabolic Enzymes: The primary catabolic pathway, known as the interconversion pathway, is initiated by spermidine/spermine N¹-acetyltransferase (SSAT). plos.orgresearchgate.net This enzyme acetylates spermine and spermidine, marking them for oxidation by N¹-acetylpolyamine oxidase (PAO). researchgate.netreactome.org There are indirect findings suggesting that the precursor, 6,6-difluorospermidine, may be a substrate for SSAT, but this has not been confirmed with the purified enzyme. ingentaconnect.com No direct evidence is available from the search results to indicate whether this compound itself is a substrate for SSAT. Another key catabolic enzyme is spermine oxidase (SMOX), which directly oxidizes spermine to spermidine without prior acetylation. mdpi.comarvojournals.orgnih.gov Human SMOX has a strong preference for spermine as its substrate and does not appear to have significant activity towards spermidine or N¹-acetylspermine. nih.govgenecards.org Information regarding this compound's potential as a substrate or inhibitor for SMOX is not specified in the provided research.

The polyamine interconversion pathway allows cells to dynamically adjust polyamine levels by converting spermine back to spermidine, and spermidine back to putrescine. nih.govreactome.org This cycle, involving the sequential action of SSAT and PAO, is crucial for maintaining polyamine homeostasis. weizmann.ac.ilresearchgate.net

Molecular Interactions and Functional Modalities of 6,6 Difluorospermine Analogues

Investigation of Deoxyhypusine (B1670255) Synthase as a Biological Target

The post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A) is a critical process for cell viability and proliferation. researchgate.net This modification, known as hypusination, is a highly specific process catalyzed by two enzymes: deoxyhypusine synthase (DHS) and deoxyhypusine hydroxylase (DOHH). nih.govbiorxiv.org DHS facilitates the initial and rate-limiting step, transferring an aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue on the eIF5A precursor. researchgate.net Given the central role of this pathway, DHS has become a significant target for therapeutic intervention, prompting investigations into various polyamine analogues as potential inhibitors or alternative substrates.

Research into fluorinated polyamine analogues has sought to understand how modifications to the polyamine structure affect their interaction with DHS. The substitution of hydrogen with fluorine at the C6 position of spermine (B22157) creates 6,6-Difluorospermine, a structural analogue with altered electronic properties. epdf.pub Studies have focused on the closely related compound, 6,6-difluorospermidine (B38707), to probe the spermidine binding site of DHS.

Investigations have revealed that while spermidine is the natural substrate for DHS, not all analogues can function as aminobutyl donors. researchgate.net Specifically, 6,6-difluorospermidine was tested as a potential donor substrate for DHS and was found to be inactive in this capacity. researchgate.net This suggests that the fluorine substitutions at the C6 position interfere with the molecule's ability to be utilized by the enzyme in the catalytic reaction.

However, while not acting as a substrate, fluorinated spermidine analogues have demonstrated inhibitory activity against DHS. The related compound, 6,6-difluorospermidine (6,6-F2-Spd), was shown to be an inhibitor of DHS with a notable potency. ingentaconnect.com This inhibitory action is likely due to its ability to occupy the spermidine binding site on the enzyme, thereby preventing the natural substrate from binding. The charge distribution, which is altered by the highly electronegative fluorine atoms, is a key factor in these molecular interactions. epdf.pubuef.fi

| Compound | IC50 Value (μM) |

|---|---|

| 6-Fluorospermidine (6-F-Spd) | 48 |

| 6,6-Difluorospermidine (6,6-F2-Spd) | 14 |

This table is based on data for fluorinated spermidine analogues, which provide insight into the potential interactions of similarly modified spermine compounds like this compound. ingentaconnect.com

The functional activation of eIF5A is entirely dependent on its hypusination, a unique post-translational modification essential for its role in protein synthesis. biorxiv.orgmdpi.com The process begins with DHS catalyzing the transfer of the aminobutyl group from spermidine to eIF5A, forming a deoxyhypusine intermediate. nih.gov This is followed by a hydroxylation step performed by DOHH to create the mature, active hypusinated eIF5A. researchgate.net

Given that 6,6-difluorospermidine inhibits DHS, it directly implies that analogues like this compound could disrupt the eIF5A hypusination pathway. ingentaconnect.com By blocking the active site of DHS, these compounds prevent the modification of the eIF5A precursor. researchgate.net An interruption in this first critical step would lead to an accumulation of unmodified eIF5A and a depletion of the active, hypusinated form. frontiersin.org Since hypusinated eIF5A is essential for the translation of a specific subset of mRNAs, often those containing polyproline tracts, its depletion has significant consequences for cellular function. mdpi.com Therefore, the inhibition of DHS by compounds such as this compound analogues represents a direct mechanism for modulating the activity of eIF5A and, consequently, the expression of specific proteins vital for cellular processes. mdpi.comfrontiersin.org

Evaluation of this compound as a Donor Substrate or Inhibitor

Influence on Polyamine-Mediated Cellular Processes

Polyamines, including spermine and spermidine, are ubiquitous polycations essential for a multitude of cellular functions. hyperquad.co.uk They are fundamentally involved in cell growth, differentiation, and maintaining cellular homeostasis. uef.fi The introduction of fluorinated analogues like this compound can significantly perturb these processes by competing with or mimicking natural polyamines in their various biological roles.

By potentially inhibiting DHS, this compound can disrupt the synthesis of active eIF5A, which is required for the translation of proteins essential for cell division, such as those involved in the G1 to S phase transition. creativebiolabs.net The activity of key cell cycle regulators, including cyclin-dependent kinases (CDKs) and their cyclin partners, can be indirectly affected by the translational slowdown of specific factors. creativebiolabs.netamegroups.org Furthermore, some polyamine analogues have been shown to support the growth of certain cell lines, indicating they can interact with the polyamine transport system and accumulate within cells. nih.gov However, their inability to properly substitute for natural polyamines in all functions, combined with potential inhibitory effects on key enzymes like DHS, can lead to a net decrease in cell proliferation rates. nih.gov

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and their elimination by antioxidant systems. researchgate.netnih.gov Polyamines can act as scavengers of ROS, contributing to the cellular antioxidant defense. ingentaconnect.com Conversely, the catabolism of polyamines can also generate hydrogen peroxide (H₂O₂), a potent ROS, thereby contributing to oxidative stress under certain conditions. ingentaconnect.com

The introduction of fluorine atoms, as in this compound, increases the electrochemical stability of the molecule. epdf.pub This modification could alter its ability to participate in redox reactions compared to natural spermine. While direct studies on the specific role of this compound in redox balance are limited, its influence can be inferred. If this compound is not readily catabolized by enzymes like spermine oxidase, which would normally produce H₂O₂, it might lead to a reduction in this source of oxidative stress. The cellular redox state is maintained by complex systems, including the glutathione (B108866) and thioredoxin pathways, which rely on enzymes like glucose-6-phosphate dehydrogenase (G6PD) to supply the necessary reducing power in the form of NADPH. nih.govmdpi.com An imbalance in polyamine pools or the introduction of stable analogues could perturb these finely tuned networks, although the precise effects of this compound remain an area for further investigation. yale.edufrontiersin.org

The immune system relies on the precise regulation of cell proliferation, differentiation, and effector functions, processes in which polyamines are deeply involved. ingentaconnect.com Polyamines can influence immune responses, and their levels are known to change during immune cell activation. frontiersin.org Furthermore, the eIF5A hypusination pathway has been identified as critical for the innate immune response of macrophages. frontiersin.org

Immunomodulators are substances that can either enhance or suppress immune responses. clevelandclinic.org By inhibiting DHS and reducing the levels of active eIF5A, this compound could function as an immunomodulatory agent. frontiersin.org For instance, the activation of T-cells and macrophages involves significant protein synthesis and proliferation, which could be dampened by the inhibition of eIF5A activity. mdpi.com The immune response is broadly divided into cell-mediated immunity (driven by Th1 cells) and humoral immunity (driven by Th2 cells), with each being characterized by a distinct profile of signaling molecules called cytokines. frontiersin.orgdovepress.com Pro-inflammatory cytokines like IL-1, IL-6, and TNF-α are crucial mediators of the immune response. thermofisher.com As polyamine metabolism and eIF5A function are integral to the cellular machinery, their modulation by this compound could shift the cytokine balance and alter the behavior of immune cells, though specific studies are required to delineate these effects.

Role in Cellular Redox Balance and Oxidative Stress Responses

Interactions with Membrane Components and Ion Channels

The polyamine this compound, a synthetic analogue of the endogenous polyamine spermine, exhibits distinct interactions with various membrane-associated proteins, including ion channels and enzymes. These interactions are crucial for its biological activity and are a subject of ongoing research. This section characterizes the binding of this compound analogues to inwardly rectifying potassium (Kir) channels, explores their effects on N-Methyl-D-aspartate (NMDA) receptors, and details their modulation of Protein Kinase C (PKC) activity.

Characterization of Binding to Inwardly Rectifying Potassium (Kir) Channels

Inwardly rectifying potassium (Kir) channels are crucial for maintaining the resting membrane potential and regulating cellular excitability in a variety of tissues. frontiersin.orgfrontiersin.org These channels allow a greater influx of K+ ions at membrane potentials negative to the K+ equilibrium potential than the efflux of K+ at more positive potentials, a property known as inward rectification. nih.gov This process is primarily mediated by the voltage-dependent block of the channel pore by intracellular polyamines, such as spermine and spermidine. frontiersin.orgnih.gov

Upon depolarization of the cell membrane, these positively charged polyamines enter the Kir channel pore from the intracellular side, effectively plugging it and preventing the outward flow of K+ ions. nih.govrupress.org The strength of this block and the steepness of its voltage dependence are influenced by the structure and charge of the polyamine. frontiersin.org Among the naturally occurring polyamines, spermine is the most potent blocker of Kir channels, inducing the steepest voltage dependence of the block. frontiersin.org

The interaction between polyamines and Kir channels is complex, involving specific amino acid residues within the channel pore. pnas.org The affinity of polyamines for the channel is a key determinant of the degree of inward rectification. Analogues of natural polyamines, such as this compound, are valuable tools for probing the structural and electrostatic determinants of this interaction. While direct binding data for this compound with Kir channels is not extensively detailed in the available literature, the principles governing polyamine-Kir channel interactions provide a framework for understanding its potential effects. The introduction of fluorine atoms can alter the charge distribution and conformational flexibility of the molecule, which would be expected to modulate its binding affinity and blocking efficacy compared to spermine.

| Functional Group | Kir Subfamily | Primary Function/Role | Reference |

|---|---|---|---|

| Classical Kir Channels | Kir2.x | Constitutively active, contribute to setting the resting membrane potential. | nih.gov |

| G protein-gated Kir Channels | Kir3.x | Regulated by G protein-coupled receptors, involved in neurotransmitter-mediated inhibition. | nih.gov |

| ATP-sensitive K+ Channels | Kir6.x | Linked to cellular metabolism, crucial for insulin (B600854) secretion from pancreatic beta-cells. | nih.gov |

| K+ Transport Channels | Kir1.x, Kir4.x, Kir5.x, Kir7.x | Involved in K+ homeostasis and transport across epithelial tissues. | nih.gov |

Exploration of Effects on N-Methyl-D-Aspartate (NMDA) Receptors

N-Methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity, learning, and memory. wikipedia.orgfrontiersin.org These receptors are unique in that their activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine. wikipedia.org Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg2+), and this block is only relieved upon depolarization of the neuron. wikipedia.org

Polyamines, including spermine and spermidine, act as positive allosteric modulators of NMDA receptors, particularly those containing the GluN2B subunit. researchgate.netembopress.org They bind to a specific recognition site on the receptor, which is distinct from the binding sites for glutamate, glycine, and Mg2+. nih.govosti.gov This binding potentiates NMDA receptor activity by increasing the affinity for the co-agonist glycine and enhancing the probability of channel opening. researchgate.netnih.gov The interaction occurs at a dimer interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits. researchgate.netembopress.org By shielding negative charges on the NTDs, polyamines facilitate their closer apposition, which in turn prevents the closure of the NTD clamshell structure. researchgate.netembopress.org

The effects of this compound on NMDA receptors would be anticipated to be similar to those of spermine, given their structural analogy. The difluoro modification could, however, alter the binding affinity and modulatory potency. Research on various synthetic polyamine analogues has shown a range of activities, from full agonists to partial agonists and even antagonists at the polyamine binding site. nih.govosti.gov Therefore, detailed electrophysiological and binding studies would be necessary to fully characterize the specific effects of this compound on NMDA receptor function.

| Binding Site | Endogenous/Exogenous Ligands | Functional Effect | Reference |

|---|---|---|---|

| Glutamate Site | Glutamate, Aspartate, NMDA (agonist) | Primary agonist binding, required for channel activation. | wikipedia.org |

| Glycine Site | Glycine, D-serine (co-agonists) | Co-agonist binding, necessary for channel opening. | wikipedia.org |

| Channel Pore | Mg2+, MK-801 (blockers) | Voltage-dependent block of ion flow. | wikipedia.org |

| Polyamine Site | Spermine, Spermidine (agonists) | Positive allosteric modulation, enhances channel activity. | researchgate.netnih.gov |

| Zinc Site | Zn2+ (inhibitor) | Allosteric inhibition of receptor function. | nih.gov |

Modulation of Protein Kinase C (PKC) Activity

Protein Kinase C (PKC) is a family of serine/threonine kinases that are pivotal in various signal transduction pathways, controlling processes such as cell growth, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is dependent on their recruitment to the cell membrane by the second messenger diacylglycerol (DAG). nih.govfrontiersin.org

Polyamines, particularly spermine, have been shown to modulate PKC activity. nih.gov Studies have demonstrated that spermine can inhibit the association of PKC with the cell membrane in a dose-dependent manner. nih.govportlandpress.com This inhibitory effect is structurally specific, with spermine being more potent than spermidine and putrescine. nih.govportlandpress.com By preventing the membrane association of PKC, spermine effectively inhibits its activation. nih.gov In contrast, other studies have suggested that polyamines can also have stimulatory effects on certain protein kinases, highlighting the complexity of their regulatory roles. physiology.org Some research indicates that polyamines may directly interact with the catalytic domain of PKC, thereby influencing its phosphorylation activity. nih.gov

The difluorination in this compound could potentially alter its interaction with PKC compared to spermine. The electronegativity of the fluorine atoms might influence the electrostatic interactions that govern the binding of the polyamine to PKC or to the membrane components that facilitate PKC activation. The precise nature of this modulation, whether it is inhibitory or stimulatory and its potency relative to spermine, would require specific enzymatic assays and binding studies.

| PKC Class | Isoforms | Activation Requirements | Reference |

|---|---|---|---|

| Conventional (cPKC) | α, βI, βII, γ | Diacylglycerol (DAG), Ca2+, Phospholipids | mdpi.com |

| Novel (nPKC) | δ, ε, η, θ | Diacylglycerol (DAG), Phospholipids | mdpi.com |

| Atypical (aPKC) | ζ, ι/λ | Independent of DAG and Ca2+ | mdpi.com |

Advanced Analytical Techniques for 6,6 Difluorospermine Research

Application of ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy stands out as a powerful and highly specific tool for the analysis of fluorinated compounds like 6,6-difluorospermine. nih.govlcms.cz Its advantages are numerous: the ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity comparable to that of protons (¹H). scholaris.ca Furthermore, the near absence of endogenous fluorine in biological systems provides a clear background, making ¹⁹F NMR an exceptionally clean technique for detecting exogenous fluorinated molecules. scholaris.cacfplus.cz The large chemical shift range of ¹⁹F NMR helps in resolving different fluorine-containing species, providing detailed structural and environmental information. lcms.cz

¹⁹F NMR has been successfully applied for both the in vitro and in vivo analysis of this compound and other related fluorinated polyamines.

In Vitro Analysis: For in vitro studies, tissue samples (e.g., from tumors) are excised, and ¹⁹F NMR spectroscopy is performed on them. Research has demonstrated that the quantitative determination of this compound and its analogue 6,6-difluorospermidine (B38707) in excised tumor tissue using high-field (11.7 T) ¹⁹F NMR yields results comparable to those obtained through conventional extraction and High-Performance Liquid Chromatography (HPLC) analysis. nih.gov This non-destructive NMR method allows for the detection of fluorinated polyamine metabolites with a high degree of sensitivity, reaching detection thresholds as low as 1 nmole per gram of tissue. nih.gov This capability is crucial for identifying previously unknown metabolites and gaining deeper insights into polyamine metabolism. nih.govnih.gov

In Vivo Analysis: The non-invasive nature of in vivo ¹⁹F NMR spectroscopy is a significant advantage, enabling the real-time monitoring of metabolic processes within a living organism. nih.gov Using a surface coil at a magnetic field strength of 2.4 T, researchers have been able to detect fluorinated polyamines in the tumor, liver, and bladder of mice. nih.gov Detection is achievable within 10-20 minutes when the concentration of the fluorinated analogues reaches approximately 50-100 nmol/g, which corresponds to the replacement of about 2-5% of the natural polyamines. nih.gov This demonstrates the feasibility of using in vivo ¹⁹F NMR to track the accumulation of this compound in specific tissues.

| Technique | Application | Detection Limit/Concentration | Key Findings |

| In Vitro ¹⁹F NMR (11.7 T) | Quantitative determination in excised tumor tissue | ~1 nmole/g | Results are comparable to HPLC; allows for the observation of unidentified geminal difluoropolyamine metabolites. nih.gov |

| In Vivo ¹⁹F NMR (2.4 T) | Detection in tumor, liver, and bladder of live mice | ~50-100 nmol/g | Feasible for monitoring tissue accumulation when 2-5% of natural polyamines are replaced by fluoro analogs. nih.gov |

¹⁹F NMR is invaluable for studying the dynamics of fluorinated polyamines in biological systems. Since compounds like 6,6-difluorospermidine and this compound have been observed to accumulate preferentially in tumors and other tissues with high metabolic rates, they can serve as effective probes for monitoring physiological and pathological states. nih.gov

The technique allows for the non-invasive tracking of the uptake, distribution, and metabolic fate of this compound. nih.gov For instance, studies have shown that after administration of its precursor, 2,2-difluoroputrescine, the subsequent formation and accumulation of this compound can be followed in various tissues. nih.gov The detection of significant quantities of other fluorine-containing polyamine metabolites by ¹⁹F NMR highlights its contribution to expanding our knowledge of polyamine metabolism in both normal and tumor tissues. nih.gov The relatively low accumulation and rapid elimination of these fluorinated polyamines from normal tissues further recommend them as potential tumor markers that can be effectively monitored by ¹⁹F NMR spectroscopy. nih.gov

In Vitro and In Vivo Detection and Quantification Methodologies

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polyamines, including this compound. scirp.org It is widely used for the separation and quantification of individual polyamines from complex biological extracts. researchgate.net

The primary challenge in polyamine analysis by HPLC is their lack of a strong chromophore or fluorophore, which makes direct detection difficult. imrpress.comwashington.edu To overcome this, a derivatization step is typically employed either before (pre-column) or after (post-column) the chromatographic separation. Common derivatizing agents include dansyl chloride and benzoyl chloride, which render the polyamines detectable by UV or fluorescence detectors with high sensitivity. scirp.orgimrpress.comresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. scirp.org A C18 column is frequently used, and separation is achieved by gradient elution with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. researchgate.netresearchgate.net This methodology allows for the effective resolution of various polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), and their fluorinated analogs, within a relatively short analysis time. researchgate.netimrpress.com Validation studies of HPLC methods for polyamine analysis demonstrate good linearity, precision, accuracy, and low limits of detection, confirming their reliability for quantitative studies. medipol.edu.trejgm.co.uk Research has confirmed a good quantitative correlation between HPLC analysis of benzoylated polyamines and other methods like thin-layer chromatography of dansyl derivatives. nih.gov

| Parameter | Typical Specification | Reference |

| Chromatography Mode | Reversed-Phase (RP-HPLC) | scirp.org |

| Stationary Phase (Column) | C18 (e.g., 5 µm particle size) | medipol.edu.trnih.gov |

| Mobile Phase | Acetonitrile/Water Gradient | researchgate.netoiv.int |

| Derivatization Agent | Benzoyl Chloride, Dansyl Chloride, O-Phthalaldehyde | scirp.orgimrpress.commedipol.edu.tr |

| Detection | UV or Fluorescence Detector | medipol.edu.trnih.gov |

Other Spectroscopic and Chromatographic Methods for Polyamine Analysis

Besides ¹⁹F NMR and HPLC, a variety of other analytical techniques are employed in polyamine research, each offering distinct advantages.

Spectroscopic Methods:

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry is a highly sensitive and specific technique for identifying and quantifying polyamines. mdpi.comnih.gov LC-MS/MS, in particular, provides structural information and allows for the analysis of underivatized polyamines, although derivatization can enhance ionization efficiency. washington.eduresearchgate.netmdpi.com Techniques like electrospray ionization (ESI) are commonly used. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to study the interactions between polyamines and other biomolecules, such as dendrimers, by analyzing changes in vibrational frequencies of specific chemical bonds (e.g., C-N, N-H). plos.org

Chromatographic Methods:

Gas Chromatography (GC): GC, especially when coupled with MS, is a powerful tool for polyamine analysis, offering high resolution. Derivatization is generally required to increase the volatility of the polyamines. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a simpler, less expensive chromatographic technique used for the separation of polyamines. researchgate.net While it is less automated and provides lower resolution than HPLC, it is useful for qualitative analysis and checking sample purity. researchgate.net

Hydrophilic-Interaction Liquid Chromatography (HILIC): HILIC is an alternative to reversed-phase LC that is well-suited for the analysis of highly polar compounds like polyamines, sometimes allowing for analysis without derivatization. nih.gov

These methods, often used in conjunction, provide a comprehensive analytical toolkit for researchers to investigate the complex roles of this compound and other polyamines in biological systems.

Research Applications and Preclinical Implications of 6,6 Difluorospermine

Utilization as a Biochemical Probe for Polyamine Pathway Elucidation

6,6-Difluorospermine, a synthetic analog of the natural polyamine spermine (B22157), serves as a valuable biochemical probe for investigating the intricate polyamine metabolic pathway. Polyamines like spermine, spermidine (B129725), and putrescine are essential for numerous cellular processes, including cell growth, differentiation, and proliferation. uodiyala.edu.iq The introduction of fluorine atoms into the spermine structure creates a molecule that can be readily detected and quantified using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This technique allows researchers to trace the metabolic fate of this compound within cells and tissues, providing insights into polyamine uptake, accumulation, and catabolism.

The fluorinated analog mimics natural spermine, allowing it to interact with key enzymes and transport systems involved in polyamine homeostasis. For instance, it can be formed in situ from its precursor, 2,2-difluoroputrescine, through the sequential actions of spermidine synthase and spermine synthase. nih.govresearchgate.net By monitoring the conversion of these precursors and the accumulation of 6,6-difluorospermidine (B38707) and this compound, scientists can study the flux through the biosynthetic pathway under various physiological and pathological conditions. nih.govuef.fi This approach has been instrumental in enhancing our understanding of how polyamine metabolism is regulated and how it is altered in diseases such as cancer. nih.govnih.gov

Furthermore, the use of fluorinated polyamines as probes extends to investigating the functions of polyamine catabolic enzymes. The breakdown of polyamines is a critical aspect of maintaining cellular polyamine levels, and dysregulation of this process is implicated in cellular damage through the production of reactive oxygen species. nih.govfrontiersin.org By tracking the metabolism of this compound, researchers can gain a more comprehensive picture of the entire polyamine lifecycle, from synthesis to catabolism, and its impact on cellular function.

Development as a Biomarker in Experimental Models

The unique properties of this compound have led to its exploration as a potential biomarker in preclinical research, particularly in the context of oncology.

Investigation as a Potential Tumor Marker in Preclinical Studies

A key characteristic of many tumors is their enhanced polyamine metabolism, which is necessary to sustain rapid cell division. This metabolic alteration provides a basis for developing tumor-specific diagnostic and monitoring tools. Preclinical studies have demonstrated that 6,6-difluorospermidine and this compound preferentially accumulate in tumor tissues compared to most normal tissues. nih.gov This selective accumulation is a critical attribute for a potential tumor marker. nih.gov

The ability to detect these fluorinated polyamines non-invasively in vivo using ¹⁹F NMR spectroscopy further enhances their potential as tumor markers. nih.gov In animal models bearing transplantable tumors, researchers have successfully detected 6,6-difluorospermidine and this compound in tumors, as well as in the liver and bladder, using surface coil ¹⁹F NMR. nih.gov This technique offers a non-invasive window into the biochemical environment of the tumor, with a detection threshold as low as 1 nmole/g of tissue. nih.gov The development of such non-invasive methods is a significant goal in oncology for early diagnosis and disease monitoring. nih.govresearchgate.net

Table 1: Preclinical Findings on this compound as a Tumor Marker

| Feature | Finding | Significance | Citation |

| Tumor Accumulation | Preferential accumulation of 6,6-difluorospermidine and this compound in experimental tumors. | Suggests specificity for tissues with high polyamine metabolism, a hallmark of cancer. | nih.gov |

| In Vivo Detection | Detectable in tumors of living animals using non-invasive ¹⁹F NMR spectroscopy. | Opens the possibility for non-invasive tumor diagnosis and monitoring. | nih.gov |

| Metabolic Trapping | Formed from precursors and trapped within tumor cells. | Allows for imaging and quantification of altered polyamine pathway activity. | nih.gov |

Utility in Monitoring Biochemical Responses to Therapies in Research Models

Beyond its potential as a diagnostic marker, this compound and its related fluorinated polyamines are being investigated for their utility in monitoring the biochemical response of tumors to therapeutic interventions in preclinical settings. The levels of these compounds can reflect the activity of the polyamine metabolic pathway, which is often a target of anticancer drugs.

For example, therapies that inhibit polyamine synthesis or enhance their catabolism would be expected to alter the accumulation of this compound. By measuring the changes in the ¹⁹F NMR signal from these compounds before and after treatment, researchers can assess the biochemical efficacy of a given therapy. This provides a dynamic readout of the drug's effect on its intended molecular target within the tumor.

This approach offers a significant advantage over traditional methods of assessing treatment response, such as measuring changes in tumor size, which can be slow to manifest. nih.gov Monitoring the biochemical response can provide an earlier indication of whether a tumor is responding to treatment, potentially allowing for more rapid optimization of therapeutic strategies in research models. researchgate.net The ability to non-invasively monitor these changes over time provides valuable pharmacokinetic and pharmacodynamic data in preclinical studies. researchgate.net

Strategies for Modulating Polyamine Homeostasis

The central role of polyamines in cell proliferation has made their metabolic pathway a key target for anticancer strategies. Research has focused on developing inhibitors of polyamine biosynthesis and analogs that can disrupt polyamine function.

Synergistic Effects with Ornithine Decarboxylase Inhibitors in Research Models

Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the polyamine biosynthetic pathway, converting ornithine to putrescine. frontiersin.org Inhibitors of ODC, such as α-difluoromethylornithine (DFMO), have been extensively studied as potential anticancer agents. frontiersin.orgresearchgate.netlarvol.com

Research in animal models has shown that the efficacy of targeting the polyamine pathway can be enhanced through combination strategies. Specifically, the administration of DFMO followed by a precursor of fluorinated polyamines, such as 2,2-difluoroputrescine, leads to the partial replacement of natural polyamines with their fluorinated counterparts, 6,6-difluorospermidine and this compound. nih.govresearchgate.net This strategy leverages the inhibition of endogenous polyamine synthesis by DFMO to increase the incorporation of the fluorinated analogs, which can themselves have biological effects.

Studies have demonstrated that combining ODC inhibitors with other agents can lead to synergistic antitumor effects. For instance, the combination of DFMO with other drugs has shown improved efficacy in preclinical models of various cancers. frontiersin.orgnih.gov This synergistic approach highlights the potential of multi-target strategies to more effectively disrupt the polyamine-dependent proliferation of cancer cells.

Table 2: Research on Synergistic Strategies Involving Polyamine Pathway Modulation

| Combination Strategy | Experimental Model | Observed Effect | Citation |

| DFMO + 2,2-Difluoroputrescine | Tumor-bearing laboratory animals | Partial replacement of natural polyamines with 6,6-difluorospermidine and this compound. | nih.gov |

| DFMO + Procarbazine, Lomustine, Vincristine (PCV) | Recurrent glioma clinical trials | Improved efficacy compared to DFMO as a single agent. | frontiersin.org |

| DFMO + AMXT 1501 (Polyamine uptake inhibitor) | Neuroblastoma mouse models | More beneficial than DFMO monotherapy. | frontiersin.org |

Preclinical Strategies in Chemoprevention Research

Chemoprevention is a strategy that uses natural or synthetic agents to inhibit, delay, or reverse the process of carcinogenesis. moffitt.orgnih.gov Given the critical role of polyamines in the early stages of tumor development, the polyamine pathway is a rational target for chemoprevention.

Inhibitors of polyamine biosynthesis, particularly DFMO, have been evaluated as chemopreventive agents in a number of preclinical and clinical settings. nih.govfrontiersin.org The rationale is that by suppressing the elevated polyamine levels associated with premalignant conditions, it may be possible to prevent the progression to invasive cancer.

The concept of using fluorinated polyamine analogs like this compound in chemoprevention research is an area of interest. Their ability to be taken up by and accumulate in cells with high metabolic activity could potentially be harnessed to deliver cytotoxic agents or to disrupt polyamine function in precancerous lesions. While direct studies on this compound as a primary chemopreventive agent are less documented, the broader principle of targeting polyamine metabolism for cancer prevention is well-established in preclinical research. nih.gov

Future Perspectives and Emerging Research Directions

Comprehensive Mapping of 6,6-Difluorospermine Metabolites and Pathways

A complete understanding of the metabolic fate of this compound is crucial for elucidating its mechanism of action and potential applications. While it is known that 2,2-difluoroputrescine can be metabolized to 6,6-difluorospermidine (B38707) and subsequently to this compound in various tissues, the downstream metabolic pathways of this compound itself remain largely uncharacterized. nih.govscispace.com Unlike its precursor, 6,6-difluorospermidine, which is excreted in the urine, this compound has not been detected in urine in either its free or conjugated form, suggesting a different metabolic route or retention pattern. nih.gov

Future research should focus on untargeted metabolomics and isotopic tracing studies to comprehensively map the metabolites of this compound. mdpi.comnih.gov These approaches can help identify novel breakdown products and conjugation patterns, providing a clearer picture of its biotransformation. nih.gov Techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in this endeavor. nih.govnih.gov Furthermore, identifying the specific enzymes responsible for its metabolism, such as those in the polyamine catabolic pathway like spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT) and N1-acetylpolyamine oxidase (APAO), is a key objective. ingentaconnect.com

Table 1: Known and Potential Metabolic Steps for this compound

| Precursor/Metabolite | Metabolic Transformation | Resulting Product(s) | Key Enzymes (Hypothesized) | Status |

| 2,2-Difluoroputrescine | Aminopropylation | 6,6-Difluorospermidine | Spermidine Synthase | Established nih.gov |

| 6,6-Difluorospermidine | Aminopropylation | This compound | Spermine Synthase | Established nih.gov |

| This compound | Acetylation | N1-acetyl-6,6-difluorospermine | SSAT | Hypothesized |

| N1-acetyl-6,6-difluorospermine | Oxidation | 6,6-Difluorospermidine | APAO | Hypothesized |

| This compound | Other modifications | Unknown conjugates/degradation products | Various | Uncharacterized nih.gov |

Identification of Novel Interaction Partners and Downstream Effectors

The biological effects of this compound are mediated through its interactions with various cellular components. While it is expected to interact with known polyamine-binding sites, the altered charge distribution due to fluorine substitution may lead to novel interaction partners and downstream effects. ingentaconnect.com Identifying these interactors is key to understanding its unique biological profile.

Modern proteomic and genomic approaches, such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screens, can be employed to systematically identify proteins that bind to this compound. nih.gov These studies could reveal novel targets involved in signal transduction, gene regulation, and ion channel function. nih.govhyperquad.co.uk For instance, investigating its effect on the hypusination of eukaryotic initiation factor 5A (eIF5A), a critical process for protein synthesis, could provide significant insights, as other fluorinated spermidine analogs are known to interact with deoxyhypusine (B1670255) synthase (DHS). researchgate.netresearchgate.net

Table 2: Potential Classes of this compound Interaction Partners

| Interactor Class | Potential Biological Role | Rationale |

| Nucleic Acids (DNA, RNA) | Regulation of gene expression, chromatin structure | Polyamines are known to bind to nucleic acids. |

| Ion Channels | Modulation of ion channel activity | Natural polyamines are known regulators of ion channels. hyperquad.co.uk |

| Kinases and Phosphatases | Signal transduction | Polyamines can influence the activity of signaling enzymes. hyperquad.co.uk |

| Transcription Factors | Gene regulation | Direct or indirect modulation of transcription factor activity. |

| RNA-binding proteins | Post-transcriptional regulation | Influence on RNA stability, localization, and translation. |

Integration with Systems Biology and Computational Modeling Approaches

To fully comprehend the complex cellular responses to this compound, a systems biology approach is necessary. wikipedia.org This involves integrating multi-omics data (genomics, proteomics, metabolomics) to construct computational models of the cellular networks affected by this compound. nih.govfrontiersin.org Such models can simulate the dynamic behavior of the system and predict cellular outcomes upon perturbation with this compound. plos.org

By combining experimental data with computational modeling, researchers can:

Predict the flux through metabolic pathways involving this compound.

Identify key nodes in cellular networks that are most sensitive to the compound.

Simulate the long-term effects of this compound on cell growth, proliferation, and apoptosis.

Generate new, testable hypotheses about its mechanism of action. plos.org

This integrative approach will move the field beyond studying individual interactions to understanding the holistic impact of this compound on cellular physiology. wikipedia.orgnih.gov

Design and Synthesis of Next-Generation Fluorinated Polyamine Analogues for Research

The insights gained from studying this compound will fuel the design and synthesis of new generations of fluorinated polyamine analogues. nih.gov The strategic placement of fluorine atoms can be used to fine-tune the properties of these molecules, such as their basicity, conformational flexibility, and metabolic stability. ingentaconnect.comiris-biotech.de

Future synthetic efforts could focus on:

Asymmetric synthesis: To create enantiomerically pure fluorinated polyamines, allowing for the study of stereospecific interactions. ingentaconnect.com

Conformationally restricted analogues: Incorporating cyclic structures or double bonds into the polyamine backbone to limit conformational freedom and enhance target specificity. acs.org

Multi-fluorinated analogues: Introducing additional fluorine atoms at different positions to further modulate the electronic properties and biological activity.

Hybrid molecules: Conjugating fluorinated polyamines to other bioactive molecules to create targeted therapeutic agents or research probes. nih.gov

These novel analogues will serve as invaluable tools for dissecting the multifaceted roles of polyamines in health and disease, potentially leading to the development of new diagnostic and therapeutic strategies. nih.govnih.gov

Q & A

(Basic) What are the established synthetic routes for 6,6-Difluorospermine, and what key analytical techniques validate its purity?

Answer:

The synthesis of this compound involves multi-step organic reactions, including fluorination of precursor molecules and cyclization. Key steps often require protecting group strategies to ensure regioselectivity. For purity validation, researchers rely on 1H NMR , 13C NMR , COSY , HMBC , and HSQC spectroscopy to confirm structural integrity and detect impurities. For example, ¹H NMR can identify fluorine-proton coupling patterns, while HMBC verifies long-range carbon-proton connectivity . Mass spectrometry (HRMS) and elemental analysis are critical for confirming molecular weight and composition.

(Advanced) How can researchers design experiments to elucidate the biological interaction mechanisms of this compound with cellular targets?

Answer:

Mechanistic studies require a combination of biophysical and biochemical assays :

- Circular Dichroism (CD) Spectroscopy : To study conformational changes in biomolecules (e.g., DNA/RNA) upon binding.

- Fluorescence Resonance Energy Transfer (FRET) : For real-time monitoring of molecular interactions.

- Isothermal Titration Calorimetry (ITC) : To quantify binding affinity and thermodynamics.

- Molecular Dynamics Simulations : To model interactions at atomic resolution.

Researchers should use dose-response experiments to establish concentration-dependent effects and include negative controls (e.g., non-fluorinated analogs) to isolate fluorination-specific interactions .

(Advanced) What strategies address discrepancies in spectroscopic data during this compound characterization?

Answer:

Data contradictions in NMR or mass spectra often arise from:

- Solvent artifacts : Ensure deuterated solvents are free from protonated contaminants.

- Dynamic exchange processes : Use variable-temperature NMR to detect conformational flexibility.

- Impurity peaks : Repurify via column chromatography or recrystallization.

For ambiguous signals, 2D NMR techniques (e.g., COSY, HMBC) resolve overlapping peaks by correlating proton and carbon shifts. Cross-validation with alternative methods (e.g., X-ray crystallography) is recommended .

(Basic) What frameworks guide hypothesis formulation for this compound’s pharmacological effects?

Answer:

Use the FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks:

(Advanced) How can reaction conditions be optimized to improve this compound synthesis yield?

Answer:

Yield optimization involves:

- Catalyst screening : Test palladium or copper catalysts for fluorination efficiency.

- Temperature gradients : Assess reaction rates at 25°C vs. 60°C.

- Solvent polarity : Compare DMF, THF, and dichloromethane for intermediate stability.

- Protecting group selection : Use tert-butyldimethylsilyl (TBS) groups to prevent side reactions.

Statistical tools like Design of Experiments (DoE) can identify optimal parameter combinations .

(Basic) Which in vitro assays are standard for assessing this compound’s bioactivity?

Answer:

Standard assays include:

- MTT/PrestoBlue Assays : Measure cell viability and proliferation.

- Apoptosis Markers : Caspase-3/7 activation via fluorogenic substrates.

- Membrane Permeability : Use fluorescent probes (e.g., calcein-AM) to quantify uptake.

- Enzyme Inhibition : Kinase or protease activity assays with IC50 determination.

Always include positive controls (e.g., cisplatin for cytotoxicity) and validate results across multiple cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.